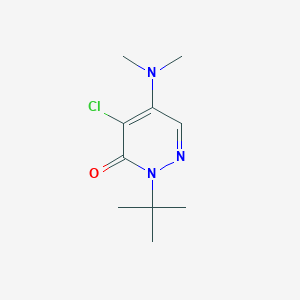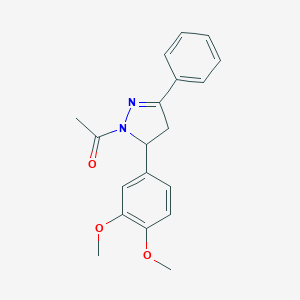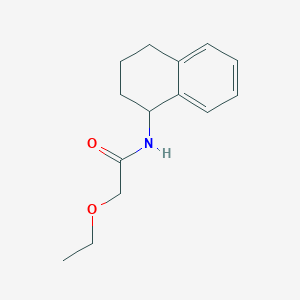
N-(3,4,5-trimethoxybenzyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4,5-trimethoxybenzyl)glycine, also known as TMB-4, is a synthetic compound that has gained significant attention in the scientific community for its potential use in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system. The synthesis of TMB-4 was first reported in 2006, and since then, numerous studies have been conducted to investigate its mechanism of action and potential applications.
Wirkmechanismus
The mechanism of action of N-(3,4,5-trimethoxybenzyl)glycine is not fully understood, but it is believed to act as a modulator of the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its activity is regulated by various receptors and transporters. This compound has been shown to modulate the activity of these receptors and transporters, leading to an increase in glutamate release and an improvement in synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect neurons from oxidative stress and improve cell viability. In vivo studies have shown that this compound can improve cognitive function and memory retention in animal models. This compound has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4,5-trimethoxybenzyl)glycine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled. This compound is also stable and can be stored for extended periods. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3,4,5-trimethoxybenzyl)glycine. One area of interest is the development of this compound derivatives with improved properties, such as increased solubility and potency. Another area of interest is the investigation of this compound as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the glutamatergic system. Finally, the potential use of this compound in combination with other drugs or therapies should be investigated to determine if it can enhance their efficacy.
Synthesemethoden
The synthesis of N-(3,4,5-trimethoxybenzyl)glycine involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the protection of the amino group of glycine using a benzyl group. This is followed by the introduction of three methoxy groups at the 3rd, 4th, and 5th positions of the benzyl ring using methoxylation reagents. The final step involves the removal of the benzyl group to yield this compound. The synthesis process has been optimized to improve yield and purity, and various modifications have been made to the process to produce this compound derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
N-(3,4,5-trimethoxybenzyl)glycine has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, this compound has been investigated for its ability to act as a neuroprotective agent and to improve cognitive function. In pharmacology, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neuroscience, this compound has been investigated for its ability to modulate the activity of neurotransmitters and to regulate synaptic plasticity.
Eigenschaften
Molekularformel |
C12H17NO5 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
2-[(3,4,5-trimethoxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C12H17NO5/c1-16-9-4-8(6-13-7-11(14)15)5-10(17-2)12(9)18-3/h4-5,13H,6-7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
YVKIONKKSOFMJL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)

![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)



![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)